
4-cyano-N,N-dimethylbenzenesulfonamide
Overview
Description
4-cyano-N,N-dimethylbenzenesulfonamide is an organic compound with the molecular formula C9H10N2O2S. It is a sulfonamide derivative characterized by the presence of a cyano group (-CN) attached to the benzene ring and two methyl groups (-CH3) attached to the nitrogen atom. This compound is used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N,N-dimethylbenzenesulfonamide typically involves the reaction of 4-cyanobenzenesulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Reactors: Large-scale reactors with efficient mixing and temperature control.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of N-alkyl or N-acyl derivatives.
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of primary amines.
Scientific Research Applications
4-cyano-N,N-dimethylbenzenesulfonamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Medicine: Potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-cyano-N,N-dimethylbenzenesulfonamide involves its interaction with biological molecules, particularly enzymes. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to the active site of enzymes and inhibit their activity. This interaction can affect various molecular targets and pathways, depending on the specific enzyme involved.
Comparison with Similar Compounds
Similar Compounds
4-amino-N,N-dimethylbenzenesulfonamide: Similar structure but with an amino group instead of a cyano group.
4-methyl-N,N-dimethylbenzenesulfonamide: Similar structure but with a methyl group instead of a cyano group.
4-nitro-N,N-dimethylbenzenesulfonamide: Similar structure but with a nitro group instead of a cyano group.
Uniqueness
4-cyano-N,N-dimethylbenzenesulfonamide is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The cyano group can participate in specific reactions, such as nucleophilic addition, which are not possible with other substituents like amino or nitro groups.
Biological Activity
4-Cyano-N,N-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention in various fields such as medicinal chemistry and biochemistry due to its diverse biological activities. This article delves into the compound's biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a sulfonamide group attached to a cyano-substituted aromatic ring. The structural formula can be represented as follows:
- Molecular Formula : C₉H₁₀N₂O₂S
- IUPAC Name : this compound
This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.
The primary mechanism of action for this compound involves its ability to mimic natural substrates or inhibitors, allowing it to bind effectively to enzyme active sites. This binding inhibits enzyme activity, which can disrupt specific metabolic pathways. The sulfonamide moiety is particularly known for its role in antimicrobial activity by inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Properties : Compounds with similar structures have shown efficacy against various bacterial strains, indicating potential use as antibacterial agents.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction mechanisms .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be relevant for drug development .
Antimicrobial Activity
A study assessed the antimicrobial efficacy of various sulfonamides, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant inhibitory effects on bacterial growth, particularly against resistant strains .
Anticancer Potential
In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines. The mechanism involved the activation of caspases and subsequent DNA fragmentation, suggesting its potential as a chemotherapeutic agent .
Comparative Analysis
To understand the unique properties of this compound, a comparative analysis with related compounds is beneficial:
Compound Name | Structure Features | Unique Properties/Activities |
---|---|---|
This compound | Dimethyl substitution on nitrogen | Antibacterial and anticancer activities |
4-Amino-N,N-dimethylbenzenesulfonamide | Amino group instead of cyano | Enhanced solubility; potential for different biological activity |
4-Cyanobenzenesulfonamide | Lacks methyl groups on the phenyl ring | Different reactivity; potentially lower lipophilicity |
This table illustrates how variations in substituents can lead to significant differences in biological activity and chemical reactivity.
Properties
IUPAC Name |
4-cyano-N,N-dimethylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-11(2)14(12,13)9-5-3-8(7-10)4-6-9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEHYPHMHNSIDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350323 | |
Record name | 4-cyano-N,N-dimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63877-94-1 | |
Record name | 4-cyano-N,N-dimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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